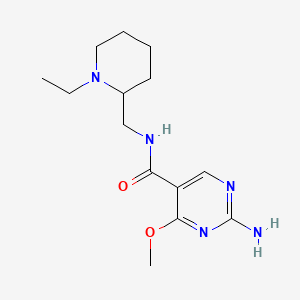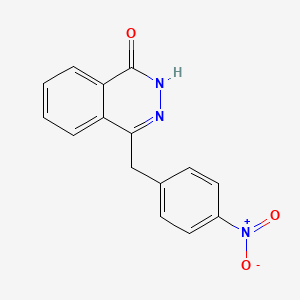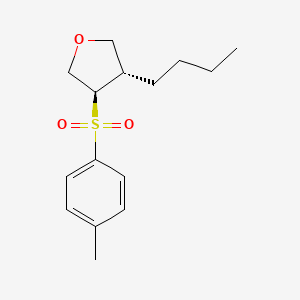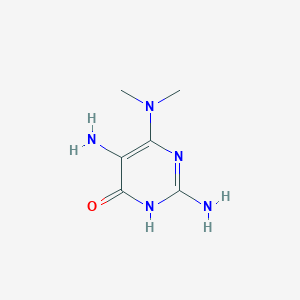![molecular formula C10H7N5S B12905226 3-Phenyl-3,5-dihydro-4H-[1,2,3]triazolo[4,5-d]pyridazine-4-thione CAS No. 111751-36-1](/img/structure/B12905226.png)
3-Phenyl-3,5-dihydro-4H-[1,2,3]triazolo[4,5-d]pyridazine-4-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-1H-[1,2,3]triazolo[4,5-d]pyridazine-7(6H)-thione is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused to a pyridazine ring, makes it an interesting subject for research in various scientific fields.
Preparation Methods
The synthesis of 1-Phenyl-1H-[1,2,3]triazolo[4,5-d]pyridazine-7(6H)-thione can be achieved through several synthetic routes. One common method involves the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl compounds . Another approach includes the reaction of 7-(methylsulfonyl)-1-phenyl-1H-1,2,3-triazolo[4,5-d]pyridazine with active methylene compounds or ketones in the presence of sodium hydride . Industrial production methods typically involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
1-Phenyl-1H-[1,2,3]triazolo[4,5-d]pyridazine-7(6H)-thione undergoes various chemical reactions, including substitution, cycloaddition, and reduction. For example, the reaction with active methylene compounds or ketones in the presence of sodium hydride leads to the formation of 7-substituted triazolopyridazines . Common reagents used in these reactions include sodium hydride, ethyl cyanoacetate, and acetylacetone. The major products formed from these reactions are typically substituted triazolopyridazines with varying functional groups.
Scientific Research Applications
This compound has several scientific research applications, particularly in medicinal chemistry. It has been studied for its potential antibacterial activity, with some derivatives showing moderate to good activity against Gram-positive and Gram-negative bacteria . Additionally, triazolopyridazines have been explored for their potential as c-Met protein kinase inhibitors, GABA A modulators, and fluorescent probes
Mechanism of Action
The mechanism of action of 1-Phenyl-1H-[1,2,3]triazolo[4,5-d]pyridazine-7(6H)-thione involves its interaction with specific molecular targets and pathways. For instance, some derivatives have been shown to inhibit c-Met protein kinase, which plays a crucial role in cell growth and differentiation . The compound’s structure allows it to bind to the active site of the enzyme, thereby blocking its activity.
Comparison with Similar Compounds
1-Phenyl-1H-[1,2,3]triazolo[4,5-d]pyridazine-7(6H)-thione can be compared to other similar compounds, such as 1H-1,2,3-triazolo[4,5-b]pyrazine and 1H-1,2,3-triazolo[4,5-c]pyridazine These compounds share a similar triazole-fused structure but differ in the position and type of fused rings The unique feature of 1-Phenyl-1H-[1,2,3]triazolo[4,5-d]pyridazine-7(6H)-thione is the presence of a thione group at the 7-position, which can influence its chemical reactivity and biological activity
Properties
CAS No. |
111751-36-1 |
|---|---|
Molecular Formula |
C10H7N5S |
Molecular Weight |
229.26 g/mol |
IUPAC Name |
1-phenyl-6H-triazolo[4,5-d]pyridazine-7-thione |
InChI |
InChI=1S/C10H7N5S/c16-10-9-8(6-11-13-10)12-14-15(9)7-4-2-1-3-5-7/h1-6H,(H,13,16) |
InChI Key |
DBHSPQDXPZUTLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=NNC3=S)N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(1,3-Thiazol-4-yl)imidazo[1,2-b][1,2,4]thiadiazole](/img/structure/B12905148.png)

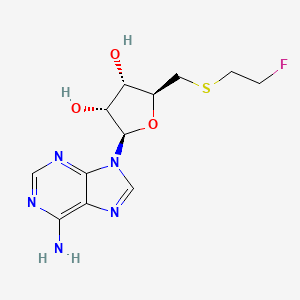
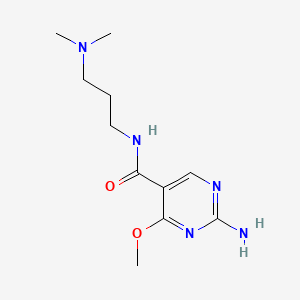
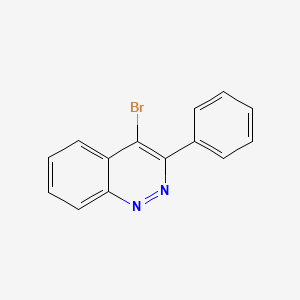
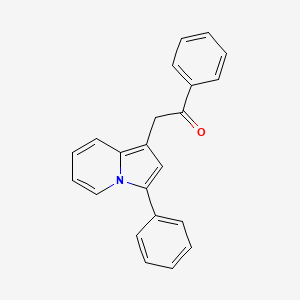
![N,N-Diethyl-4'-([1,3]oxazolo[4,5-b]pyridin-2-yl)[1,1'-biphenyl]-4-amine](/img/structure/B12905188.png)
